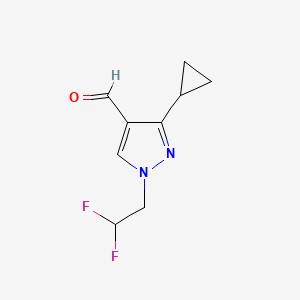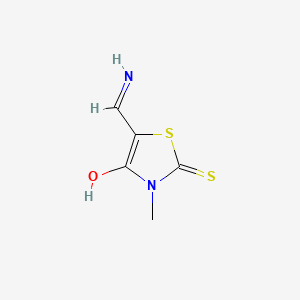
5-Aminomethylene-3-methylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminomethylene-3-methylrhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanines are five-membered ring systems containing sulfur, nitrogen, and oxygen atoms. These compounds have garnered significant interest due to their diverse applications in biochemistry, medicinal chemistry, photochemistry, and coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethylene-3-methylrhodanine typically involves the reaction of 3-methylrhodanine with aminomethylene reagents. One common method is the condensation reaction between 3-methylrhodanine and formaldehyde in the presence of an amine, such as ammonium acetate . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminomethylene-3-methylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Aminomethylene-3-methylrhodanine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Aminomethylene-3-methylrhodanine involves its interaction with specific molecular targets and pathways. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This helps regulate blood sugar levels in diabetic patients. The compound’s heterocyclic structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminorhodanine: Another rhodanine derivative with similar structural features but different functional groups.
3-Methylrhodanine: A closely related compound with a methyl group instead of an aminomethylene group.
5-Aminomethylene-1,3-dimethylbarbituric acid: A compound with a similar aminomethylene moiety but a different core structure.
Uniqueness
5-Aminomethylene-3-methylrhodanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
73855-56-8 |
|---|---|
Formule moléculaire |
C5H6N2OS2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
4-hydroxy-5-methanimidoyl-3-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C5H6N2OS2/c1-7-4(8)3(2-6)10-5(7)9/h2,6,8H,1H3 |
Clé InChI |
HRGOUHVSPRZYMS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(SC1=S)C=N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
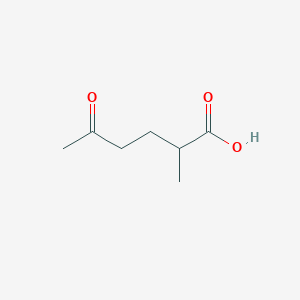

![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)
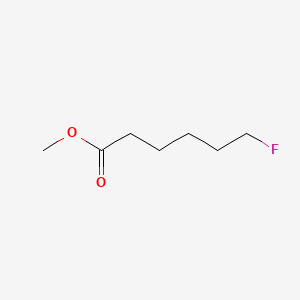
![Methyl 6-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15278192.png)
![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
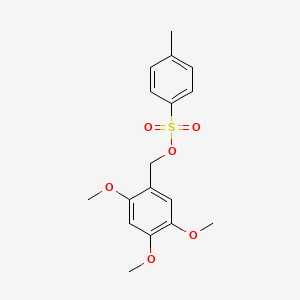
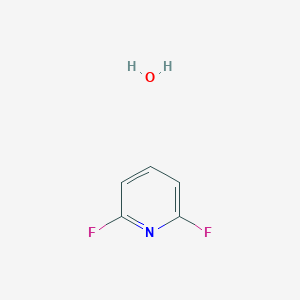
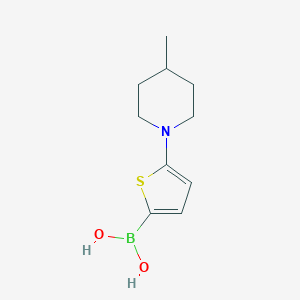
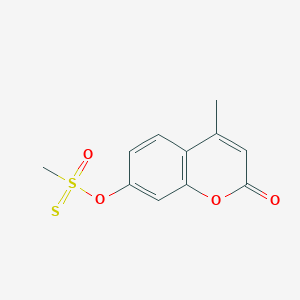
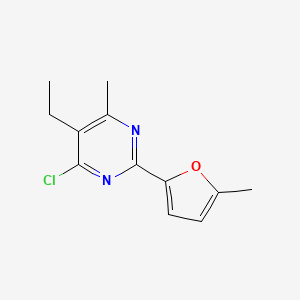
![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
